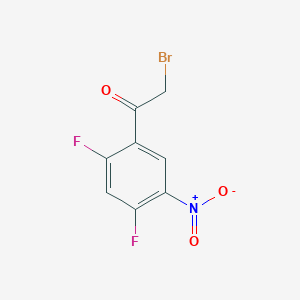

![molecular formula C9H6BrClS B1413175 2-溴甲基-4-氯-苯并[b]噻吩 CAS No. 1858251-57-6](/img/structure/B1413175.png)

2-溴甲基-4-氯-苯并[b]噻吩

描述

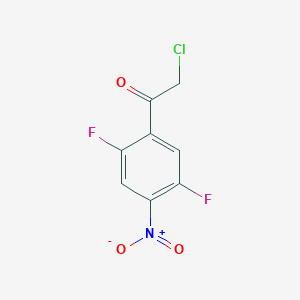

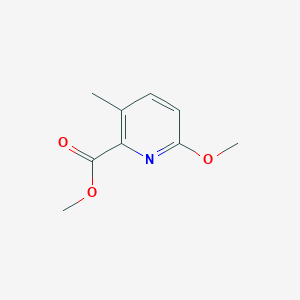

2-Bromomethyl-4-chloro-benzo[b]thiophene is a chemical compound with the molecular formula C9H6BrClS . It has generated considerable interest in various fields of research and industry.

Synthesis Analysis

The synthesis of thiophene derivatives, such as 2-Bromomethyl-4-chloro-benzo[b]thiophene, often involves palladium-catalyzed C-H arylation of electron-enriched heteroarenes with aryl bromides and aryl chlorides . Other methods include thiolation annulation reactions of 2-bromo alkynylbenzenes with sodium sulfide , and photocatalytic radical annulation processes of o-methylthio-arenediazonium salts with alkynes .Chemical Reactions Analysis

Thiophene-based compounds, including 2-Bromomethyl-4-chloro-benzo[b]thiophene, have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science . They are remarkably effective compounds with respect to their biological and physiological functions .Physical And Chemical Properties Analysis

2-Bromomethyl-4-chloro-benzo[b]thiophene has a molecular weight of 261.57 g/mol . More detailed physical and chemical properties were not found in the search results.科学研究应用

Anticancer Agents Synthesis

2-Bromomethyl-4-chloro-benzo[b]thiophene is utilized as a precursor in the synthesis of various anticancer agents. Its reactivity allows for the creation of novel thiophene derivatives that have shown promise in combating cancer cells. The ability to substitute different groups at the bromomethyl position enables the development of compounds with specific activities against certain types of cancer .

Anti-Atherosclerotic Agents

This compound also plays a role in synthesizing anti-atherosclerotic agents. The structural flexibility of the thiophene ring, when incorporated into larger molecules, can interact with biological targets that influence atherosclerosis, a leading cause of heart disease .

Metal Complexing Agents

The thiophene moiety within 2-Bromomethyl-4-chloro-benzo[b]thiophene can act as a ligand, forming complexes with various metals. These complexes are studied for their potential applications in catalysis, material science, and as models for biologically relevant metal sites .

Development of Insecticides

Researchers are exploring the use of thiophene derivatives in the development of new insecticides. The sulfur-containing ring system of thiophenes can be essential for the biological activity of these compounds, offering a new approach to pest control .

Antithrombolytic Activity

Novel series of thiophene derivatives, including those derived from 2-Bromomethyl-4-chloro-benzo[b]thiophene, have been synthesized and screened for their antithrombolytic activity. This research could lead to new treatments for thrombosis, a condition associated with the formation of blood clots .

Electronic and Optoelectronic Applications

Thiophene-based conjugated polymers, synthesized using compounds like 2-Bromomethyl-4-chloro-benzo[b]thiophene, are of significant interest for their electronic and optoelectronic properties. These materials are being developed for use in devices such as organic light-emitting diodes (OLEDs), solar cells, and transistors .

作用机制

Target of Action

It’s worth noting that synthetic thiophene derivatives have shown inhibitory effects against organisms likeB. subtilis, E. coli, P. vulgaris, and S. aureus .

Biochemical Pathways

It’s known that benzothiophene derivatives can participate in suzuki–miyaura cross-coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .

Result of Action

Synthetic thiophene derivatives have shown inhibitory effects against certain organisms , suggesting potential antimicrobial activity.

属性

IUPAC Name |

2-(bromomethyl)-4-chloro-1-benzothiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrClS/c10-5-6-4-7-8(11)2-1-3-9(7)12-6/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEBFHJZNOSZBLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(S2)CBr)C(=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrClS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromomethyl-4-chloro-benzo[b]thiophene | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

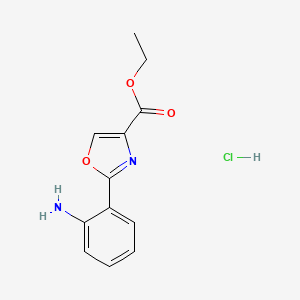

![(3S)-3-{[(2S)-2-amino-4-methylpentanamido]methyl}-5-methylhexanoic acid hydrochloride](/img/structure/B1413099.png)

![6-(1,3-Oxazol-5-yl)imidazo[1,2-a]pyridine](/img/structure/B1413100.png)